Ozagrel impurity 9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ozagrel impurity 9 is a chemical compound associated with the synthesis and analysis of ozagrel, a thromboxane A2 synthase inhibitor. Ozagrel is primarily used for its antiplatelet aggregation and vasodilatory effects, making it valuable in the treatment of thrombotic diseases. This compound is often studied to ensure the purity and efficacy of ozagrel in pharmaceutical applications .
準備方法
The preparation of ozagrel impurity 9 involves several steps. One method includes adding 4-bromomethyl methyl cinnamic acid methyl ester and sodium methoxide into methanol. The mixture is stirred at room temperature for 2-16 hours to ensure a complete reaction. The resulting mixture is then concentrated using vacuum rotary evaporation and purified by column chromatography . This method provides a straightforward approach to obtaining this compound for research and analysis.
化学反応の分析
Ozagrel impurity 9 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium methoxide and methanol. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with sodium methoxide in methanol leads to the formation of this compound .
科学的研究の応用
Ozagrel impurity 9 is primarily used in scientific research to study the purity and efficacy of ozagrel. It is crucial in the analysis of ozagrel bulk drugs and preparations, ensuring that the final pharmaceutical products meet the required standards. Additionally, this compound is used in the development of new therapeutic agents, particularly in the treatment of thrombotic diseases .
作用機序
The mechanism of action of ozagrel impurity 9 is closely related to that of ozagrel. Ozagrel inhibits thromboxane A2 synthase, preventing the formation of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. This inhibition leads to reduced platelet aggregation and vasodilation, making it effective in treating thrombotic conditions .
類似化合物との比較
Ozagrel impurity 9 can be compared with other impurities and related compounds such as ozagrel impurity 8, ozagrel impurity A, and ozagrel impurity D. These compounds share similar chemical structures and are used in the analysis and synthesis of ozagrel. this compound is unique in its specific formation and the conditions required for its synthesis .
Conclusion
This compound plays a vital role in the pharmaceutical analysis and synthesis of ozagrel. Its preparation methods, chemical reactions, and scientific research applications highlight its importance in ensuring the purity and efficacy of ozagrel. Understanding its mechanism of action and comparing it with similar compounds provides valuable insights into its unique properties and applications.
特性
分子式 |
C27H29ClN2O4 |
---|---|
分子量 |
481.0 g/mol |
IUPAC名 |
ethyl (E)-3-[4-[[3-[[4-[(E)-3-ethoxy-3-oxoprop-1-enyl]phenyl]methyl]imidazol-3-ium-1-yl]methyl]phenyl]prop-2-enoate;chloride |
InChI |
InChI=1S/C27H29N2O4.ClH/c1-3-32-26(30)15-13-22-5-9-24(10-6-22)19-28-17-18-29(21-28)20-25-11-7-23(8-12-25)14-16-27(31)33-4-2;/h5-18,21H,3-4,19-20H2,1-2H3;1H/q+1;/p-1/b15-13+,16-14+; |
InChIキー |
FTCMRQVKKKJNSW-ACJWTMPUSA-M |
異性体SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)CN2C=C[N+](=C2)CC3=CC=C(C=C3)/C=C/C(=O)OCC.[Cl-] |
正規SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)CN2C=C[N+](=C2)CC3=CC=C(C=C3)C=CC(=O)OCC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。